Cas no 1858554-95-6 (3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one)

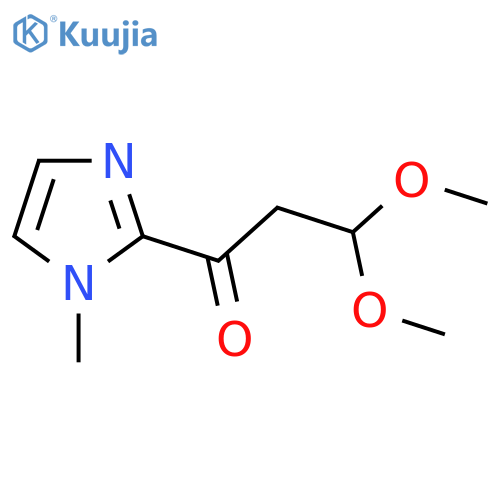

1858554-95-6 structure

商品名:3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-1127220

- 3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one

- 1858554-95-6

-

- インチ: 1S/C9H14N2O3/c1-11-5-4-10-9(11)7(12)6-8(13-2)14-3/h4-5,8H,6H2,1-3H3

- InChIKey: ALRIDBQILVNITB-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC(C1=NC=CN1C)=O)OC

計算された属性

- せいみつぶんしりょう: 198.10044231g/mol

- どういたいしつりょう: 198.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 53.4Ų

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1127220-2.5g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1127220-5g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1127220-0.1g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1127220-1.0g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1127220-0.05g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1127220-0.5g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1127220-1g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1127220-10g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1127220-5.0g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1127220-10.0g |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

1858554-95-6 | 10g |

$5405.0 | 2023-06-09 |

3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1858554-95-6 (3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬